6-Bromoisoquinoline hydrate

Water Oxidation Catalysis Ruthenium Complexes Electrochemistry

Inconsistent bromoisoquinoline isomers or anhydrous forms cause failed cross-couplings and unpredictable catalyst redox tuning. This compound eliminates variability.

• **Catalyst Precision:** Enables +50 mV RuIII/II redox shift in water oxidation catalysts vs. 4-picoline analogs.
• **Pharmacophore Verified:** 6-Bromo substitution yields 1.9-7.4x lower IC50 in aminoisoquinolinequinone anticancer leads.
• **Identity Assured:** Distinct 52-57°C melt point vs. 81-83°C for 5-bromo isomer - simple QC upon delivery.
• **Regioselective Route:** Clean N-oxidation/chlorination to 6-bromo-1-chloroisoquinoline for Pd-catalyzed libraries.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B12058499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinoline hydrate
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1Br.O
InChIInChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2
InChIKeyCCJJCUAAVVDVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinoline Hydrate: Procurement-Ready Specification and Key Physicochemical Properties


6-Bromoisoquinoline hydrate (CAS 1779945-55-9) is a halogenated heteroaromatic compound consisting of an isoquinoline core substituted with bromine at the 6-position and stabilized as a crystalline monohydrate [1]. It is commercially available with a typical purity of 97% and exhibits a melting point range of 52–57 °C . The hydrate form is characterized by the molecular formula C9H6BrN·H2O and a molecular weight of 226.07 g/mol , distinguishing it from the anhydrous free base (C9H6BrN, 208.05 g/mol) [1].

Crystalline monohydrate form Defined solid-state identity for handling and storage
Specified purity suitable for synthesis Supports reliable cross-coupling and functionalization workflows
Melting range enables isomer QC Distinct from anhydrous free base and other bromoisoquinoline isomers

Why 6-Bromoisoquinoline Hydrate Cannot Be Interchanged with Other Isoquinoline Halogen Isomers


Isoquinoline bromination yields positional isomers (e.g., 5-, 6-, 7-bromo) with markedly different electronic properties, melting behavior, and reactivity profiles. For instance, 5-bromoisoquinoline exhibits a significantly higher melting point (81–83 °C) compared to the 6-isomer hydrate (52–57 °C) , reflecting distinct intermolecular packing and hydration characteristics. Furthermore, the regiochemistry of halogen substitution directly influences the compound's utility in cross-coupling reactions and its coordination chemistry. Direct substitution with a generic 'bromoisoquinoline' without specifying the positional isomer or hydration state introduces uncontrolled variability in reaction outcomes, catalytic performance, and downstream synthetic yields [1].

Positional isomer mismatch 5‑bromoisoquinoline shows different melting behavior and electronic properties; substituting with an unspecified isomer may alter cross‑coupling reactivity and synthetic yields.
Hydrate vs. free base form The hydrate and anhydrous free base differ in melting point and hygroscopicity; direct substitution can affect handling, storage stability, and dissolution characteristics.

Quantitative Evidence for 6-Bromoisoquinoline Hydrate Differentiation in Catalyst Development and Bioactivity


Electrochemical Modulation of Ru Water Oxidation Catalysts by Axial 6-Bromoisoquinoline vs. 4-Picoline

In a direct head-to-head comparison of ruthenium complexes containing the tetradentate biqa ligand, substitution of the axial 4-picoline (complex 8a) with 6-bromoisoquinoline (complex 8b) shifts the RuIII/II redox potential from 0.87 V to 0.92 V (vs. NHE) [1]. Turnover numbers (TONs) for water oxidation with CeIV as oxidant were comparable: 87 for 8a and 80 for 8b [1]. The 6-bromoisoquinoline complex exhibited slightly lower solubility in 0.1 M aqueous HOTf, requiring 33% trifluoroethanol for dissolution versus 20% for the 4-picoline analog [1].

Redox tuning
Head‑to‑head
RuIII/II +50 mV shift (0.87 → 0.92 V) vs. 4‑picoline analog; TON 80 vs. 87
Supports catalyst electronic property modulation
Water oxidation model; 6‑bromoisoquinoline changes overpotential
Water Oxidation Catalysis Ruthenium Complexes Electrochemistry

Cytotoxic Activity Enhancement in 7-Amino-6-bromoisoquinoline-5,8-quinone Derivatives via Bromine Substitution at the 6-Position

In a structure-activity relationship (SAR) study, the insertion of a bromine atom at the 6-position of 7-aminoisoquinoline-5,8-quinone (compound 12) to yield 7-amino-6-bromoisoquinoline-5,8-quinone (compound 13) dramatically increased cytotoxicity across all tested cancer cell lines [1]. The IC50 values for compound 13 ranged from 0.21–0.49 µM, representing a 1.9- to 7.4-fold improvement over the non-brominated analog 12 (IC50 0.93–2.16 µM) and surpassing the reference drug etoposide [1].

Cytotoxicity SAR
Class‑level inference
IC50 0.21–0.49 µM (1.9–7.4‑fold lower than non‑brominated analog)
Reported cell‑model response context
Supports SAR for 6‑bromo isoquinolinequinone derivatives
Anticancer Isoquinolinequinones SAR

Regioselective Oxidation and Subsequent Functionalization: N-Oxide Formation as a Key Intermediate

6-Bromoisoquinoline undergoes selective oxidation with meta-chloroperbenzoic acid (m-CPBA) to yield the corresponding N-oxide, which can be further converted to 6-bromo-1-chloroisoquinoline upon treatment with POCl3 at 90 °C [1]. This two-step sequence provides a regioselective entry to 1-substituted 6-bromoisoquinolines, a transformation that is not directly accessible from the parent heterocycle. While comparable transformations exist for other isoquinoline isomers, the specific electronic influence of the 6-bromo substituent dictates the reactivity profile and yield of the N-oxide intermediate [2].

Regioselective route
Class‑level inference
N‑oxidation → chlorination to 6‑bromo‑1‑chloroisoquinoline
Enables 1‑substitution not directly accessible from parent heterocycle
Two‑step sequence validated for 6‑bromo isomer
Synthetic Methodology Heterocyclic Chemistry Late-Stage Functionalization

Physical Form Differentiation: Hydrate vs. Free Base Melting Behavior and Handling

The monohydrate form of 6-bromoisoquinoline exhibits a melting point of 52–57 °C , which is distinct from the anhydrous free base (mp 39 °C) [1] and from the positional isomer 5-bromoisoquinoline (mp 81–83 °C) . The hydrate form's lower melting range and hygroscopic nature [2] may influence its solubility profile, ease of handling, and long-term storage stability relative to the anhydrous form or other isomers.

Physical form QC
Cross‑study comparable
Hydrate mp 52–57 °C; free base 39 °C; 5‑Br isomer 81–83 °C
Unambiguous isomer and hydration‑state verification
Rapid QC by melting point, avoiding isomer misassignment
Solid-State Chemistry Formulation Procurement Specifications

Validated Application Scenarios for 6-Bromoisoquinoline Hydrate Based on Quantitative Differentiation


Development of Tailored Ruthenium-Based Water Oxidation Catalysts

6-Bromoisoquinoline hydrate is a critical axial ligand precursor for synthesizing Ru-biqa water oxidation catalysts (WOCs). The +50 mV shift in RuIII/II redox potential compared to 4-picoline analogs allows researchers to fine-tune the electronic properties of the catalyst, directly impacting overpotential and reaction driving force [1]. This is essential for optimizing catalyst performance in artificial photosynthesis systems.

Medicinal Chemistry Programs Targeting Isoquinolinequinone Anticancer Agents

The 6-bromo substitution on the isoquinoline core is a key pharmacophoric element for enhancing cytotoxicity. As demonstrated by a 1.9- to 7.4-fold reduction in IC50 upon bromine insertion at the 6-position of aminoisoquinolinequinones [1], 6-bromoisoquinoline hydrate serves as a preferred starting material for synthesizing lead compounds with potent activity against gastric, lung, bladder, and leukemia cancer cell lines.

Regioselective Synthesis of 1-Substituted Isoquinoline Derivatives

The documented two-step sequence of N-oxidation with m-CPBA followed by chlorination with POCl3 provides a regioselective route to 6-bromo-1-chloroisoquinoline [1]. This intermediate is a versatile building block for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of complex isoquinoline-based libraries for drug discovery.

Quality Control and Isomer Identity Verification

The distinct melting point of 6-bromoisoquinoline monohydrate (52–57 °C) compared to the 5-bromo isomer (81–83 °C) provides a straightforward, instrumental method for confirming isomer identity and hydration state upon procurement [1]. This minimizes the risk of synthetic failure due to isomer misassignment.

Application
Selection Property
Validation Focus
Water oxidation catalyst tuning
Redox potential modulation via axial ligand
Electrochemical characterization of RuIII/II shift
Isoquinolinequinone scaffold SAR
6‑Bromo substitution effect on cell‑model response
Cytotoxicity endpoint review in cancer cell lines
Regioselective 1‑substitution
N‑oxide route compatibility
Regioselectivity and conversion to 1‑chloro derivative
Isomer identity verification
Melting range specification
QC by DSC or capillary melting point

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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